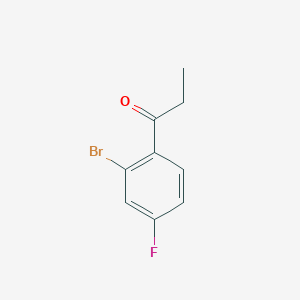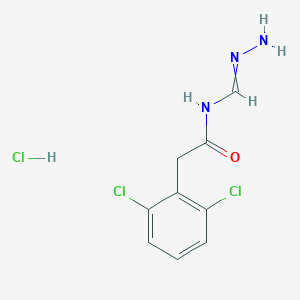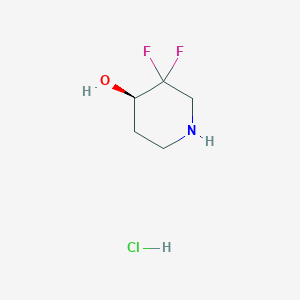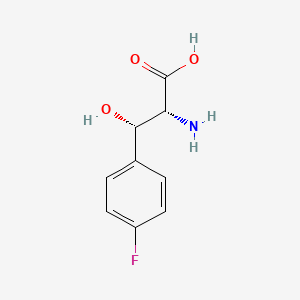
5-Fluoro-2-hydrazinyl-3-iodopyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Fluoro-2-hydrazinyl-3-iodopyridine is a heterocyclic compound that contains fluorine, iodine, and hydrazine functional groups attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the diazotization of 2-aminopyridine derivatives followed by fluorination and iodination reactions . The reaction conditions often include the use of sodium nitrite (NaNO2) in hydrofluoric acid (HF) for fluorination and iodine reagents for iodination .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-2-hydrazinyl-3-iodopyridine can undergo various chemical reactions, including:
Oxidation: The hydrazine group can be oxidized to form corresponding azo or azoxy compounds.
Reduction: The iodine atom can be reduced to form deiodinated derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like sodium hydride (NaH) or organometallic compounds can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydrazine group can yield azo compounds, while substitution reactions can produce a variety of functionalized pyridine derivatives .
Scientific Research Applications
5-Fluoro-2-hydrazinyl-3-iodopyridine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel pharmaceuticals.
Industry: Utilized in the development of advanced materials, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of 5-Fluoro-2-hydrazinyl-3-iodopyridine involves its interaction with specific molecular targets and pathways. The hydrazine group can form covalent bonds with biological molecules, potentially inhibiting enzymes or disrupting cellular processes. The fluorine and iodine atoms can also influence the compound’s reactivity and binding affinity to target molecules .
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-5-iodopyridine: Similar structure but lacks the hydrazine group, making it less reactive in certain chemical reactions.
2-Fluoro-3-iodopyridine: Another similar compound with different substitution patterns on the pyridine ring.
Uniqueness
5-Fluoro-2-hydrazinyl-3-iodopyridine is unique due to the presence of both fluorine and iodine atoms along with a hydrazine group. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C5H5FIN3 |
|---|---|
Molecular Weight |
253.02 g/mol |
IUPAC Name |
(5-fluoro-3-iodopyridin-2-yl)hydrazine |
InChI |
InChI=1S/C5H5FIN3/c6-3-1-4(7)5(10-8)9-2-3/h1-2H,8H2,(H,9,10) |
InChI Key |
GHYLHLSBWGTMNY-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC(=C1I)NN)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(4,7-dimethylquinazolin-2-yl)amino]-5,6,7,8-tetrahydroquinazolin-4(1H)-one](/img/structure/B12444906.png)

![[(2-Bromo-5-methoxyphenyl)methyl]hydrazine](/img/structure/B12444916.png)




![(5E)-5-[(3-fluorophenyl)methylidene]-2-sulfanyl-1,3-thiazol-4-one](/img/structure/B12444957.png)
![3-{4-Methoxy-3-[(3-methylphenoxy)methyl]phenyl}prop-2-enoic acid](/img/structure/B12444965.png)

![2-bromo-4-methyl-6-[(E)-{[2-(pyrrolidin-1-yl)phenyl]imino}methyl]phenol](/img/structure/B12444973.png)
![4-(1-{4-[2-(Dimethylamino)ethoxy]phenyl}-1-phenylbut-1-en-2-yl)phenol](/img/structure/B12444981.png)


